5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one
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Overview
Description
5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that contains both pyrrolo[2,3-b]pyridine and oxadiazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the oxadiazole ring. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α-haloketones.
Introduction of the Oxadiazole Ring: This step often involves the reaction of the pyrrolo[2,3-b]pyridine intermediate with hydrazine derivatives and carbonyl compounds under acidic or basic conditions
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance during production .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrolo[2,3-b]pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxadiazole ring.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of bases such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives, potentially altering the biological activity of the compound
Scientific Research Applications
5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy and other diseases involving dysregulated kinase activity.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Drug Discovery: It is a valuable intermediate in the synthesis of potential drug candidates with various biological activities
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: A related compound that lacks the oxadiazole ring but shares the pyrrolo[2,3-b]pyridine core.
1H-pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different substituents on the pyrrolo[2,3-b]pyridine ring
Uniqueness
The presence of both the bromine atom and the oxadiazole ring in 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one distinguishes it from other similar compounds. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for research and drug development .
Properties
Molecular Formula |
C9H5BrN4O2 |
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Molecular Weight |
281.07 g/mol |
IUPAC Name |
5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H5BrN4O2/c10-4-1-5-6(3-12-7(5)11-2-4)8-13-14-9(15)16-8/h1-3H,(H,11,12)(H,14,15) |
InChI Key |
RIWLJJYBHGOGHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C3=NNC(=O)O3)Br |
Origin of Product |
United States |
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